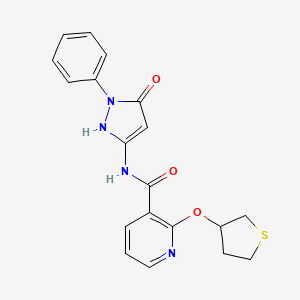

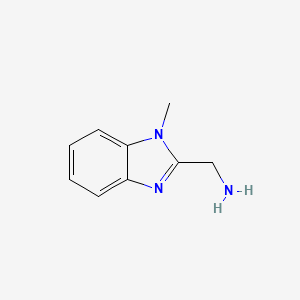

3-ethynyl-1-(propan-2-yl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethynyl-1-(propan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H10N2. It is commonly used in scientific research for its unique properties and potential applications in various fields. In

Aplicaciones Científicas De Investigación

Regioselective Synthesis

Regioselective synthesis techniques for pyrazoles, including 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, have been developed to obtain substituted pyrazoles efficiently. Microwave-assisted synthesis from ethynyl ketones and hydrazine derivatives produces 1,3- and 1,5-disubstituted pyrazoles. These methods facilitate rapid heterocyclization, preferentially yielding the 1,3-disubstituted regio-isomer under controlled conditions (Bagley, Lubinu, & Mason, 2007).

Catalyzed Synthesis

Silver(I)-catalyzed synthesis provides an efficient route to pyrazoles from propargyl N-sulfonylhydrazones. This process features functional group compatibility and regioselective synthesis of 1,3- and 1,5-disubstituted as well as 1,3,5-trisubstituted pyrazoles, expanding the scope of pyrazole derivatives (Lee & Chung, 2008).

Green Synthesis Methods

Innovative and environmentally friendly synthesis methods for pyrazole derivatives have been developed. For instance, a green one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives uses magnetic nanocatalysts under ultrasonic irradiation or reflux conditions. This method highlights the advantages of operational simplicity, excellent yields, and the reuse of catalysts (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives, including 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, has shown promise. Synthesis methods for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrate significant antibacterial and antifungal activities, suggesting potential applications in medical and biological fields (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Cancer Research

In cancer research, specific derivatives of pyrazoles, such as TAS-120, have shown effectiveness as irreversible inhibitors of the fibroblast growth factor receptor (FGFR) family. This compound forms a covalent adduct with the FGFR tyrosine kinase domain, demonstrating potential in targeted cancer therapies (Kalyukina, Yosaatmadja, Middleditch, Patterson, Smaill, & Squire, 2019).

Propiedades

IUPAC Name |

3-ethynyl-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-5-6-10(9-8)7(2)3/h1,5-7H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKPMEIRJWNBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethynyl-1-(propan-2-yl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2919372.png)

![N-(1-cyanocyclobutyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2919373.png)

![2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2919377.png)

![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)

![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)

![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)